Thalidomide-C6-Br
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Overview
Description
Thalidomide-C6-Br is a derivative of thalidomide, a compound initially developed as a sedative and antiemetic. Thalidomide gained notoriety in the late 1950s and early 1960s due to its teratogenic effects, causing severe birth defects when taken by pregnant women. Despite its tragic history, thalidomide and its derivatives have found new applications in treating various diseases, including multiple myeloma and leprosy .
Preparation Methods
The synthesis of Thalidomide-C6-Br involves several steps, starting with the preparation of the thalidomide core structure. The synthetic route typically includes the formation of the phthalimide and glutarimide rings, followed by bromination at the C6 position. Industrial production methods often involve the use of high-purity reagents and controlled reaction conditions to ensure the desired product’s quality and yield .
Chemical Reactions Analysis
Thalidomide-C6-Br undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can modify the bromine atom, potentially replacing it with hydrogen.
Substitution: The bromine atom at the C6 position can be substituted with other functional groups, such as amino or hydroxyl groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions
Scientific Research Applications
Thalidomide-C6-Br has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: Researchers study its effects on cellular processes and its potential as a tool for modulating protein function.
Medicine: this compound and its derivatives are investigated for their therapeutic potential in treating cancers, autoimmune diseases, and inflammatory conditions.
Industry: It is used in developing new materials and chemical processes
Mechanism of Action
Thalidomide-C6-Br exerts its effects by binding to cereblon, a component of the E3 ubiquitin ligase complex. This binding alters the complex’s activity, leading to the degradation of specific target proteins. The degradation of these proteins can modulate various cellular pathways, including those involved in inflammation, angiogenesis, and immune response .
Comparison with Similar Compounds
Thalidomide-C6-Br is compared with other thalidomide derivatives, such as lenalidomide and pomalidomide. These compounds share a similar core structure but differ in their functional groups, leading to variations in their biological activity and therapeutic applications. This compound is unique due to its specific bromination at the C6 position, which can influence its binding affinity and selectivity for target proteins .
Properties
Molecular Formula |
C19H21BrN2O4 |
---|---|
Molecular Weight |
421.3 g/mol |
IUPAC Name |
4-(6-bromohexyl)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C19H21BrN2O4/c20-11-4-2-1-3-6-12-7-5-8-13-16(12)19(26)22(18(13)25)14-9-10-15(23)21-17(14)24/h5,7-8,14H,1-4,6,9-11H2,(H,21,23,24) |
InChI Key |
XBIMNOCBZRZLIO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=CC=CC(=C3C2=O)CCCCCCBr |
Origin of Product |
United States |
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